molecular formula C20H25FN4O2 B2538753 N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226456-84-3

N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2538753
CAS No.: 1226456-84-3
M. Wt: 372.444
InChI Key: IVRQIEYWDBBBTI-UHFFFAOYSA-N
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Description

This compound is a fluorophenylacetamide derivative featuring a pyrimidine-oxyacetamide backbone substituted with a 4-methylpiperidine group. The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability and lipophilicity, while the methyl group on the piperidine nitrogen may influence binding affinity .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-14-8-10-25(11-9-14)20-22-15(2)12-18(23-20)27-13-19(26)24(3)17-6-4-16(21)5-7-17/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQIEYWDBBBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H23FN4O2
  • Molecular Weight : 348.40 g/mol
  • CAS Number : Not explicitly listed in the provided sources.

The compound primarily interacts with various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. It has been identified as a potent inverse agonist for the 5-HT2A receptor, which plays a crucial role in mediating several neuropsychiatric effects.

Pharmacological Effects

  • Receptor Binding :
    • Exhibits high affinity for the 5-HT2A receptor, competing effectively against known agonists.
    • Modulates neurotransmission, influencing behaviors related to anxiety and mood disorders.
  • Behavioral Studies :
    • In animal models, administration of this compound has shown significant effects on reducing hyperactivity induced by NMDA receptor antagonists, indicating potential anxiolytic properties .
  • Efficacy in Disorders :
    • The compound has been evaluated for its effectiveness in treating conditions such as schizophrenia and depression due to its action on serotonergic pathways.

Study 1: Efficacy in Animal Models

A study conducted by researchers at [source] demonstrated that the compound significantly reduced head-twitch responses in rats induced by 5-HT2A receptor agonists. The observed effects were dose-dependent, with a notable reduction at doses ranging from 3 to 10 mg/kg. This suggests potential utility in managing disorders characterized by heightened serotonergic activity.

Study 2: Neuropharmacological Profile

Another investigation assessed the neuropharmacological profile of the compound using behavioral assays. Results indicated that it effectively mitigated prepulse inhibition deficits in mice, a model often used to study sensory processing and cognitive function. These findings support the hypothesis that this compound may have therapeutic implications for schizophrenia and related disorders .

Comparative Analysis with Related Compounds

Compound NamePrimary ActivityReceptor AffinityObserved Effects
This compoundInverse agonistHigh for 5-HT2AReduced hyperactivity, anxiolytic effects
ACP-103 (related compound)Inverse agonistHigh for 5-HT2AAttenuated head-twitch behavior
Other piperidine derivativesVariousVariableMixed effects on anxiety and cognition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 4-Fluorophenyl vs. 2-Fluorophenyl Derivatives

A closely related analog, N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (), differs only in the position of the fluorine atom on the phenyl ring. Key comparative

Property Target Compound (4-Fluorophenyl) Analog (2-Fluorophenyl)
Molecular Formula C₂₀H₂₅FN₄O₂ (assumed*) C₁₉H₂₃FN₄O₂
Molecular Weight ~376.44 g/mol (calculated) 358.417 g/mol
Lipophilicity (LogP) Higher (4-F substitution) Lower (2-F substitution)
Metabolic Stability Enhanced (para-F) Reduced (ortho-F)

Note: The para-fluorine in the target compound likely improves steric accessibility for target binding compared to the ortho-substituted analog, which may suffer from steric hindrance .

Pyrimidine Substitution Patterns

The pyrimidine ring in the target compound is substituted with a methyl group at position 6 and a 4-methylpiperidine group at position 2. Contrast this with 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (), which replaces the oxyacetamide linkage with a sulfanyl group and lacks the piperidine moiety:

Feature Target Compound Compound
Pyrimidine Substituents 6-methyl, 2-(4-methylpiperidinyl) 4,6-dimethyl, 2-sulfanyl
Linkage Type Oxyacetamide Sulfanylacetamide
Bioactivity Implications Enhanced H-bonding potential Reduced polarity (S vs. O)

The oxyacetamide group in the target compound provides stronger hydrogen-bonding capacity, critical for interactions with biological targets like kinases or GPCRs .

Piperidine vs. Alternative Heterocycles

The 4-methylpiperidine group distinguishes the target compound from analogs such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), which replaces the piperidine-pyrimidine system with a naphthyl group.

Parameter Target Compound Compound
Heterocycle 4-Methylpiperidine Naphthalene
Aromaticity Moderate (piperidine) High (naphthyl)
Pharmacokinetics Improved solubility Higher hydrophobicity

The piperidine moiety in the target compound likely enhances solubility and CNS penetration compared to naphthyl-containing analogs .

Key Research Findings and Data Gaps

Crystallographic and Computational Insights

Computational modeling suggests the target compound’s 4-methylpiperidine group occupies hydrophobic pockets in target proteins .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
  • Reagent Selection : Use 4-fluorophenyl methylamine as the starting material, with coupling agents like EDCI/HOBt for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or NMP) at 100–120°C for 16–24 hours improve reaction efficiency .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for isolating the final compound .
  • Yield Enhancement : Controlled pH (7–8) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl and piperidinyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. Low aqueous solubility may require formulation with cyclodextrins .
  • Stability : Conduct accelerated degradation studies under varied pH (3–9) and temperatures (4–37°C). Monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can structural modifications improve target binding affinity while reducing off-target effects?

  • Methodological Answer :
  • Rational Design : Modify the pyrimidine ring (e.g., introduce electron-withdrawing groups at C6) to enhance interactions with enzymatic active sites .
  • SAR Studies : Compare analogs with substituted piperidine rings (e.g., 4-methylpiperidin-1-yl vs. pyrrolidin-1-yl) to assess potency shifts .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
  • Structural Confirmation : Re-analyze batch-to-batch consistency via NMR to rule out synthesis errors .

Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability, bioavailability)?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or carbamate groups at the acetamide moiety to enhance membrane permeability .
  • CYP450 Inhibition Assays : Evaluate metabolic stability using liver microsomes. Replace labile groups (e.g., methyl with trifluoromethyl) to reduce oxidation .

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